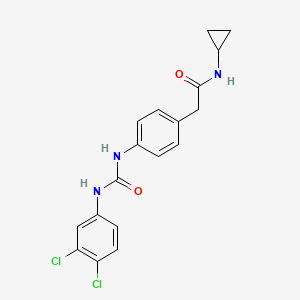![molecular formula C29H31N3O4 B2363468 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 932308-27-5](/img/structure/B2363468.png)
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amide group (-CONH2), a quinolinone group (a type of heterocyclic compound), and methoxy groups (-OCH3). The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone core, followed by the introduction of the amide group and the methoxy groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the quinolinone core. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methoxy groups could be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the amide group could increase the compound’s solubility in water, while the methoxy groups could increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Interactions
A detailed study on the synthesis of related quinoline derivatives showcases the potential of such compounds in medicinal chemistry. For instance, a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation highlights the chemical versatility and potential for creating complex molecules with significant bioactivity (King, 2007). This process underlines the importance of efficient synthetic routes in pharmaceutical research, which could be relevant for the exploration of the compound .
Antimicrobial Applications
The synthesis and characterization of new quinazolines, including compounds structurally related to the target, have shown potential as antimicrobial agents. This suggests that modifications to the quinoline core, such as those found in the compound , could be explored for antibacterial and antifungal applications (Desai, Shihora, & Moradia, 2007).
Antitumor Activity
Research on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structural motif with the compound of interest, demonstrated broad-spectrum antitumor activity. This suggests that the quinoline derivatives, by virtue of their structural framework, might hold potential in cancer research, offering a starting point for the development of new anticancer agents (Al-Suwaidan et al., 2016).
Neuroprotection and Antiviral Effects
The therapeutic efficacy of anilidoquinoline derivatives in treating Japanese encephalitis highlights the potential neuroprotective and antiviral applications of compounds within this chemical class. Significant antiviral and antiapoptotic effects suggest that derivatives of quinoline, including the compound , could be explored for their effectiveness against various neurological pathogens (Ghosh et al., 2008).
Anticancer Agents Development
The design of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines underscore the quinoline derivatives' potential as anticancer agents. This research indicates that structural elaboration on the quinoline core, akin to the specified compound, could yield promising leads in oncology (Fang et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-5-20-7-10-23(11-8-20)31-28(33)18-32-25-14-19(2)6-9-21(25)15-22(29(32)34)17-30-24-12-13-26(35-3)27(16-24)36-4/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSPJPHBVDDLHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
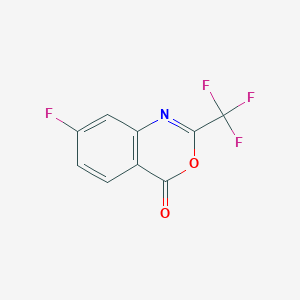
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
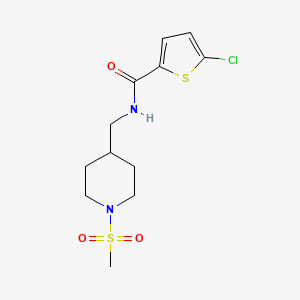

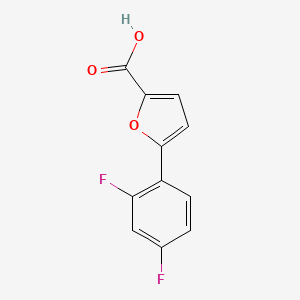
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)
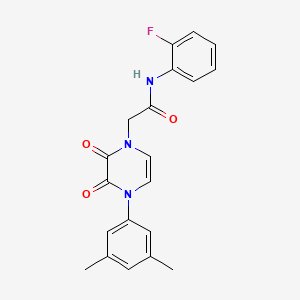
![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)

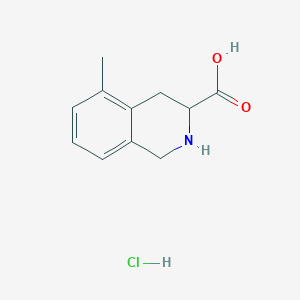
![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)
